P2X7 Receptor Antagonist Activity Compared to Class Baselines
The compound has been reported as an antagonist of the human P2X7 receptor in a functional calcium flux assay, a target implicated in inflammatory pain [1]. However, the available data does not provide an explicit IC50 value for this compound nor a direct head-to-head comparison with a close structural analog in the same assay. This receptor is a common target for sulfonamide-based antagonists, and activity in this assay classifies the compound within the P2X7 antagonist space, but quantitative differentiation from specific comparators cannot be established from current evidence.
| Evidence Dimension | P2X7 receptor antagonist activity |
|---|---|
| Target Compound Data | Active (qualitative) in human P2X7 calcium flux assay [1] |
| Comparator Or Baseline | No direct comparator data available in same assay |
| Quantified Difference | Not calculable |
| Conditions | 1321N1 cells expressing human P2X7; Fluo-4-AM dye; FLIPR assay; antagonist mode [1] |
Why This Matters
Confirms target engagement at the P2X7 receptor, a validated target for inflammatory pain, but lacks the quantitative head-to-head data needed to prioritize this compound over other P2X7 antagonists.
- [1] BindingDB. (2007). Assay ChEMBL_1662405 (CHEMBL4012086): Antagonist activity at human P2X7 receptor expressed in 1321N1 cells assessed as inhibition of agonist-induced calcium flux. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=5&entryid=50049268. View Source
